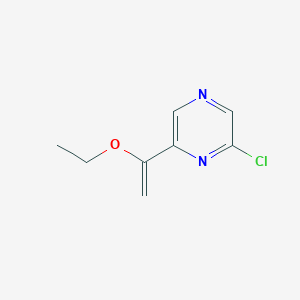

2-Chloro-6-(1-ethoxyethenyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(1-ethoxyethenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFFEXRTACZLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-6-(1-ethoxyethenyl)pyrazine

An In-Depth Technical Guide to 2-Chloro-6-(1-ethoxyethenyl)pyrazine: Structure, Synthesis, and Applications

Abstract

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in specific biological interactions make it a privileged scaffold in drug discovery.[3][4] This guide provides a comprehensive technical overview of 2-Chloro-6-(1-ethoxyethenyl)pyrazine, a highly functionalized pyrazine derivative. While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile intermediate for chemical synthesis. This document, therefore, synthesizes information from foundational principles of heterocyclic chemistry and data on closely related analogues to present its structural characteristics, a plausible and detailed synthetic pathway, its chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

2-Chloro-6-(1-ethoxyethenyl)pyrazine is a disubstituted pyrazine featuring two key functional groups that dictate its reactivity and utility: a reactive chloro substituent and a modifiable 1-ethoxyethenyl (vinyl ether) group. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-arrangement.[2][5] This electron deficiency activates the chlorine atom toward nucleophilic aromatic substitution. Conversely, the vinyl ether group is an electron-rich moiety capable of various chemical transformations.

| Property | Value |

| IUPAC Name | 2-Chloro-6-(1-ethoxyethenyl)pyrazine |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Canonical SMILES | CCOC(=C)C1=NC=C(Cl)N=C1 |

| InChIKey | (Predicted) YZFPWJBCXJRLQE-UHFFFAOYSA-N |

| CAS Number | Not assigned in major databases |

Predicted Physicochemical and Spectroscopic Profile

The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required for confirmation.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for functionalized heterocyclic compounds of this molecular weight. |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on substituted chloropyrazines. |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, Ethyl Acetate). Sparingly soluble in water. | The organic substituents and chloro group confer lipophilicity. |

| pKa | ~0.5 (for the protonated pyrazine ring) | Pyrazine is a weak base, and the electron-withdrawing chloro group further reduces basicity.[2] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and quality control of the compound.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.5-8.7 ppm (s, 1H, pyrazine-H)

-

δ 8.3-8.5 ppm (s, 1H, pyrazine-H)

-

δ 4.8-5.0 ppm (d, 1H, vinyl-H)

-

δ 4.3-4.5 ppm (d, 1H, vinyl-H)

-

δ 3.9-4.1 ppm (q, 2H, -OCH₂CH₃)

-

δ 1.3-1.5 ppm (t, 3H, -OCH₂CH₃)

-

Rationale: The two pyrazine protons would appear as singlets in the aromatic region. The geminal vinyl protons would appear as doublets. The ethyl group would show a characteristic quartet and triplet.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~158 ppm (vinyl C-O)

-

δ ~152 ppm (pyrazine C-Cl)

-

δ ~148 ppm (pyrazine C-vinyl)

-

δ ~143 ppm (pyrazine CH)

-

δ ~141 ppm (pyrazine CH)

-

δ ~90 ppm (=CH₂)

-

δ ~65 ppm (-OCH₂)

-

δ ~14 ppm (-CH₃)

-

Rationale: Chemical shifts are estimated based on standard values for pyrazine, chloro-aromatic, and vinyl ether carbons.

-

-

IR Spectroscopy (ATR):

-

~3050-3100 cm⁻¹ (Aromatic/Vinyl C-H stretch)

-

~2850-3000 cm⁻¹ (Aliphatic C-H stretch)

-

~1640 cm⁻¹ (C=C stretch)

-

~1550, 1480 cm⁻¹ (Pyrazine ring C=N, C=C stretches)

-

~1200 cm⁻¹ (C-O stretch, vinyl ether)

-

~850 cm⁻¹ (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

Predicted m/z for [M]⁺: 184 (¹²C₈¹H₉³⁵ClN₂¹⁶O)

-

Predicted m/z for [M+2]⁺: 186 (¹²C₈¹H₉³⁷ClN₂¹⁶O)

-

Rationale: The molecular ion peak will exhibit a characteristic 3:1 intensity ratio for the [M]⁺ and [M+2]⁺ peaks, which is the isotopic signature of a molecule containing one chlorine atom.

-

Synthesis and Manufacturing

A robust and efficient synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine can be envisioned via a palladium-catalyzed cross-coupling reaction. The Stille coupling, which utilizes an organotin reagent, is a well-established method for forming carbon-carbon bonds on heteroaromatic systems.

Proposed Synthetic Route: Stille Cross-Coupling

The proposed synthesis involves the reaction of a commercially available starting material, 2,6-dichloropyrazine, with (1-ethoxyethenyl)tributylstannane in the presence of a palladium catalyst. This approach offers selectivity for monosubstitution under controlled conditions.

Caption: Proposed workflow for the synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Stille couplings on chloroazines and must be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent).

-

Inert Atmosphere: Seal the flask and purge the system with dry argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Add (1-ethoxyethenyl)tributylstannane (1.1 eq.) via syringe. The use of a slight excess of the organostannane ensures complete consumption of the dichloropyrazine.

-

Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 1-2 hours.

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

Chemical Reactivity and Derivatization Potential

The molecule's dual functionality makes it a valuable platform for generating diverse chemical libraries.

Caption: Key reactive sites and potential transformations of the title compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom is the primary site for modification. The electron-deficient pyrazine ring facilitates the displacement of the chloride by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This reaction is a cornerstone for building complexity and is widely used in the synthesis of pharmaceutical candidates.[6]

-

Further Cross-Coupling at C2: The chloro-substituent can also be replaced via other cross-coupling reactions, such as Suzuki (with boronic acids) or Buchwald-Hartwig (with amines) couplings, to introduce aryl, heteroaryl, or complex amino groups.

-

Hydrolysis of the Vinyl Ether: Under mild acidic conditions (e.g., aqueous HCl), the vinyl ether group will readily hydrolyze to form the corresponding methyl ketone, 1-(6-chloropyrazin-2-yl)ethan-1-one. This ketone provides a new synthetic handle for reactions such as aldol condensations, reductions, or reductive aminations.

-

Reactions at the Double Bond: The electron-rich double bond of the vinyl ether can potentially undergo reactions such as cycloadditions or electrophilic additions, although these may be less common compared to the transformations at the other functional groups.

Applications in Research and Development

The true value of 2-Chloro-6-(1-ethoxyethenyl)pyrazine lies in its role as a versatile chemical building block.

-

Drug Discovery Scaffold: Pyrazine-containing molecules are known to act as kinase inhibitors, antibacterial agents, and CNS-active compounds.[4][7] The nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, interacting with amino acid residues in the hinge region of protein kinases.[2] This compound allows for the systematic exploration of chemical space around the pyrazine core. The chloro position can be functionalized to target one pocket of a receptor, while the vinyl ether can be converted to a ketone and elaborated to interact with an adjacent region.

-

Intermediate for Agrochemicals: Chloroazines are important constituents of many agrochemicals.[6] The synthetic accessibility and reactivity of this compound make it a candidate for the development of new herbicides or fungicides.

-

Materials Science: Pyrazine-based polymers and dyes are of interest for their electronic and optical properties, with applications in photovoltaic devices and sensors.[7] This molecule could serve as a monomer or a precursor to more complex conjugated systems.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on its structure (a chlorinated aromatic heterocycle), the following precautions are strongly advised:

-

Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[8]

Conclusion

2-Chloro-6-(1-ethoxyethenyl)pyrazine represents a strategically designed chemical intermediate with significant untapped potential. Its two distinct and orthogonally reactive functional groups—a chloro atom primed for substitution and a vinyl ether ready for hydrolysis or other transformations—make it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery, it offers a versatile scaffold for creating libraries of novel compounds to probe biological systems. While further experimental work is needed to fully characterize its properties and optimize its synthesis, the foundational chemical principles outlined in this guide provide a solid framework for its application in advancing chemical and pharmaceutical research.

References

- ADAMA. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.

- BASF. (2026, February 11). Safety data sheet.

- Thermo Fisher Scientific. (2010, August 26). SAFETY DATA SHEET.

- Winfield Solutions, LLC. (2007, September 12). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. PubChem. Retrieved February 15, 2026, from [Link]

-

Saeed, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 15, 2026, from [Link]

-

Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved February 15, 2026, from [Link]

-

CAS. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-(1h-pyrazol-1-yl)pyrazine. Retrieved February 15, 2026, from [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved February 15, 2026, from [Link]

-

Perlinger, J. A., et al. (2013). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-(thiophen-2-yl)pyrazine. Retrieved February 15, 2026, from [Link]

-

Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. adama.com [adama.com]

2-Chloro-6-(1-ethoxyethenyl)pyrazine CAS number and identifiers

This guide provides an in-depth technical analysis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents.

Identity & Chemical Specifications

2-Chloro-6-(1-ethoxyethenyl)pyrazine is a functionalized pyrazine derivative characterized by the presence of a reactive vinyl ether group. It serves as a "masked" acetyl equivalent, allowing for the regioselective introduction of ketone functionalities into the pyrazine core—a scaffold frequent in oncology and anti-infective pharmacophores.

| Property | Specification |

| CAS Number | 2137845-39-5 |

| IUPAC Name | 2-Chloro-6-(1-ethoxyethenyl)pyrazine |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| SMILES | CCOC(=C)c1cncc(Cl)n1 |

| Appearance | Pale yellow solid or oil (depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water. |

| Stability | Moisture sensitive (hydrolyzes to ketone under acidic conditions). Store at -20°C under inert atmosphere. |

Synthetic Utility & Mechanism

The primary value of this compound lies in its role as a stable equivalent of the unstable 2-acetyl-6-chloropyrazine anion . Direct acylation of chloropyrazines is difficult due to the electron-deficient nature of the ring. The "ethoxyvinyl" handle solves this by using palladium-catalyzed cross-coupling to install a vinyl ether, which is subsequently unmasked to the ketone.

The "Masked Ketone" Strategy

This compound allows researchers to differentiate the equivalent positions of 2,6-dichloropyrazine .

-

Differentiation: The first chlorine is displaced via Stille coupling to form the title compound.

-

Functionalization: The second chlorine remains available for SNAr reactions (e.g., with amines or alkoxides).

-

Unmasking: The ethoxyvinyl group is hydrolyzed to an acetyl group only after other sensitive transformations are complete.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of the title compound and its downstream conversion to the acetyl derivative.

Figure 1: Synthetic workflow for the generation and utilization of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

Experimental Protocols

Synthesis via Stille Coupling

Objective: Selective mono-substitution of 2,6-dichloropyrazine.

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)tin (1.05 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Toluene (Anhydrous, degassed)

Protocol:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2,6-dichloropyrazine (e.g., 5.0 g, 33.6 mmol) and Pd(PPh₃)₄ (1.94 g, 1.68 mmol).

-

Inertion: Evacuate and backfill with Argon three times.

-

Addition: Add anhydrous toluene (100 mL) via syringe, followed by tributyl(1-ethoxyvinyl)tin (12.7 g, 35.3 mmol).

-

Reaction: Heat the mixture to reflux (110°C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting dichloride.

-

Tin Removal (Critical): Cool to room temperature. Add 100 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour. A white polymeric precipitate (Bu₃SnF) will form.

-

Workup: Filter the mixture through a pad of Celite. Wash the pad with Ethyl Acetate.

-

Extraction: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Note: The product is acid-sensitive; ensure silica is neutral or use 1% Et₃N in the eluent.

-

Hydrolysis to 2-Acetyl-6-chloropyrazine

Objective: Unmasking the ketone for downstream drug synthesis.

Protocol:

-

Dissolve 2-Chloro-6-(1-ethoxyethenyl)pyrazine (1.0 equiv) in THF/Water (4:1 ratio).

-

Add concentrated HCl (2.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Neutralize carefully with saturated NaHCO₃ solution.

-

Extract with DCM, dry, and concentrate to yield 1-(6-chloropyrazin-2-yl)ethanone .

Applications in Drug Discovery[1]

This specific intermediate is a gateway to several pharmacologically active scaffolds:

-

Kinase Inhibitors: The chloropyrazine core mimics the adenine ring of ATP. The acetyl group allows for Claisen-Schmidt condensation with aldehydes to form chalcones , which are precursors to pyrazolyl-pyrazines (common in c-Met and ALK inhibitors).

-

Pyrazolo[1,5-a]pyrazines: Reaction of the acetyl group with hydrazine derivatives followed by cyclization creates fused bicyclic systems found in novel anxiolytics and anti-viral agents.

-

Chiral Alcohols: Asymmetric reduction of the resulting ketone yields chiral 1-(pyrazin-2-yl)ethanol derivatives, used as chiral linkers in PROTACs (Proteolysis Targeting Chimeras).

Mechanistic Pathway: Stille Cycle

The palladium-catalyzed cycle dictates the efficiency of this transformation.

Figure 2: Catalytic cycle for the Stille cross-coupling of chloropyrazines.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-6-(1-ethoxyethenyl)pyrazine Product Detail. Retrieved from

-

Greszler, S., & Stevens, K. L. (2009). Synthesis of Pyrazolo[1,5-a]pyridines via Azirines. Organic Syntheses, 86, 18. Retrieved from (Describes analogous heteroaryl ketone synthesis).

-

BenchChem. (2025).[1] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. Retrieved from

-

ChemicalBook. (2026).[2] Tributyl(1-ethoxyvinyl)tin Properties and Reactions. Retrieved from

Sources

A Technical Guide to the Solubility of 2-Chloro-6-(1-ethoxyethenyl)pyrazine in Organic Solvents for Pharmaceutical Development

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2-Chloro-6-(1-ethoxyethenyl)pyrazine in common organic solvents. In the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the foundational principles, experimental protocols, and strategic workflows necessary to generate this critical data for applications ranging from synthesis and purification to formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that governs its behavior throughout the drug development lifecycle.[1] From influencing reaction kinetics during synthesis to dictating the feasibility of purification methods like crystallization, and ultimately impacting the bioavailability of the final drug product, a thorough understanding of an API's solubility profile is non-negotiable.[2][3] 2-Chloro-6-(1-ethoxyethenyl)pyrazine, a substituted pyrazine, presents a unique set of characteristics that necessitate a systematic evaluation of its solubility. The pyrazine ring, a heterocyclic aromatic structure, along with its chloro and ethoxyethenyl substituents, will dictate its interactions with various solvents.[4][5][6] This guide will equip the researcher with the necessary tools to experimentally determine and strategically apply the solubility data for this compound.

Physicochemical Properties and Solubility Predictions

-

Polarity: The pyrazine core, with its two nitrogen atoms, introduces polarity.[4] The chloro-substituent is electron-withdrawing, further influencing the molecule's dipole moment. The ethoxyethenyl group, containing an ether linkage and a double bond, adds to the overall polarity and potential for hydrogen bonding.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The oxygen atom in the ethoxy group can also accept hydrogen bonds.[4] This suggests that the compound will have some affinity for protic solvents.

-

Molecular Size and Shape: The relatively small and planar nature of the pyrazine ring, combined with its substituents, will influence how it packs in a crystal lattice and interacts with solvent molecules.

Based on these features, it is anticipated that 2-Chloro-6-(1-ethoxyethenyl)pyrazine will exhibit a range of solubilities in common organic solvents. It is likely to be more soluble in polar aprotic solvents and some polar protic solvents, and less soluble in nonpolar solvents.

Experimental Determination of Solubility

Given the lack of published data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[1]

Materials and Equipment

-

2-Chloro-6-(1-ethoxyethenyl)pyrazine (solid, of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-6-(1-ethoxyethenyl)pyrazine to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.[1]

-

To each vial, add a known volume of a specific organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Chloro-6-(1-ethoxyethenyl)pyrazine. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

Strategic Solvent Selection for Pharmaceutical Processes

The choice of solvent is a critical decision in pharmaceutical development, impacting yield, purity, and crystal form.[2][3][8]

Solvent Selection for Crystallization

The ideal solvent for crystallization is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. This differential solubility allows for high recovery of the purified solid upon cooling.

Solvent Selection for Formulation

For liquid formulations, a solvent that provides good solubility and is pharmaceutically acceptable is required. For solid dosage forms, the solubility in various solvents can influence the choice of granulation fluids or solvents for spray drying.

Logical Framework for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

Caption: Decision-making flowchart for solvent selection in pharmaceutical development.

Data Summary and Interpretation

As experimental data is generated, it should be compiled into a clear and concise table for easy comparison.

Table 1: Template for Experimental Solubility Data of 2-Chloro-6-(1-ethoxyethenyl)pyrazine at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 32.7 | Experimental Value | |

| Ethanol | 24.6 | Experimental Value | ||

| Isopropanol | 19.9 | Experimental Value | ||

| Polar Aprotic | Acetonitrile | 37.5 | Experimental Value | |

| Acetone | 20.7 | Experimental Value | ||

| Ethyl Acetate | 6.0 | Experimental Value | ||

| Dichloromethane | 9.1 | Experimental Value | ||

| Nonpolar | Toluene | 2.4 | Experimental Value | |

| Heptane | 1.9 | Experimental Value |

The interpretation of this data will be crucial. For example, a high solubility in ethanol at elevated temperatures but low solubility at room temperature would make it a good candidate for recrystallization.[8]

Conclusion

While pre-existing solubility data for 2-Chloro-6-(1-ethoxyethenyl)pyrazine is not currently available in the public domain, this guide provides a robust framework for its experimental determination and strategic application. By following the detailed protocols and logical workflows presented, researchers and drug development professionals can generate the necessary data to make informed decisions, ultimately accelerating the development of new pharmaceutical products. The principles and methodologies outlined here are fundamental to sound scientific practice in the pharmaceutical industry.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Scribd. (n.d.).

- APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2025, August 7).

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- American Chemical Society. (2024, December 10).

- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(1-piperazinyl)pyrazine. PubChem.

- Solubility of Things. (n.d.). Pyrazine.

- BenchChem. (n.d.). Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers.

- Organic Syntheses. (n.d.). Procedure.

- ChemScene. (n.d.). 2-Chloro-6-(thiophen-2-yl)pyrazine.

- Wikipedia. (n.d.). Pyrazine.

- MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Amanote Research. (2019, May 1). (PDF)

- FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. Showing Compound Pyrazine (FDB012468) - FooDB [foodb.ca]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-(1-ethoxyethenyl)pyrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Compound Identification and Physicochemical Overview

2-Chloro-6-(1-ethoxyethenyl)pyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds widely used as building blocks in pharmaceutical and agrochemical synthesis.[1] Its structure incorporates three key functional groups that dictate its reactivity and potential hazards:

-

Chlorinated Pyrazine Ring: The chloro-substituent activates the pyrazine ring, making it susceptible to nucleophilic substitution. Halogenated heterocycles can be irritants and require careful handling.[2] The pyrazine core itself contributes to the compound's overall chemical properties.[3]

-

Vinyl Ether Moiety: The ethoxyethenyl group is a vinyl ether. Vinyl ethers can be unstable and may polymerize under certain conditions, particularly in the presence of acids.

-

Combined Reactivity: The interplay of these groups suggests the compound is a versatile synthetic intermediate. However, this utility also necessitates a comprehensive understanding of its potential for hazardous reactions and physiological effects.

| Property | Inferred Data / Structure |

| IUPAC Name | 2-Chloro-6-(1-ethoxyethenyl)pyrazine |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Chemical Structure | (A visual representation would be inserted here in a formal document) |

| Appearance | Typically an oil or low-melting solid, based on similar compounds. |

Inferred Hazard Identification and GHS Classification

Based on data from analogous chlorinated heterocyclic compounds, a GHS classification for 2-Chloro-6-(1-ethoxyethenyl)pyrazine can be inferred. This profile underscores the need for stringent exposure controls.[4][5][6]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[4] |

| Skin Corrosion / Irritation | 2 | H315 | Warning | Causes skin irritation.[4][6] |

| Serious Eye Damage / Irritation | 2A | H319 | Warning | Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation.[4] |

| Skin Sensitization | 1B (Pot.) | H317 | Warning | May cause an allergic skin reaction. (Potential)[7] |

Hazard Assessment & Mitigation Workflow

This diagram outlines the logical flow from compound identification to implementing appropriate safety measures.

Caption: Hazard Identification and Mitigation Workflow.

Proactive Exposure Control and Personal Protection

The primary safety principle is the prevention of all direct contact and inhalation. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 2-Chloro-6-(1-ethoxyethenyl)pyrazine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][5]

-

Ventilation: The laboratory must be well-ventilated to ensure rapid dilution of any fugitive emissions.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>25g) or if there is a splash risk.[2][4] | Protects against splashes of the liquid which can cause serious eye irritation.[6] |

| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advised for extended operations. Always inspect gloves before use and change them immediately if contaminated.[4][9] | Prevents skin irritation and potential absorption. Chlorinated compounds can degrade certain glove materials; consult manufacturer data for breakthrough times.[9] |

| Skin & Body | A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities, consider a chemically resistant apron. Do not wear shorts or open-toed shoes.[4] | Protects skin from accidental contact and contamination of personal clothing. |

| Respiratory | Not required for standard use within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | Provides protection against inhaling high concentrations of vapors that may occur during an emergency. |

Emergency Procedures: First Aid and Fire-Fighting

First Aid Measures

Rapid and correct response to exposure is critical.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and provide the SDS or label to the medical professional.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[4][5]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the material.

-

Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release and Spill Containment Protocol

A systematic response is required to manage spills safely and effectively.

Spill Response Protocol

This workflow details the mandatory steps for responding to a chemical spill of 2-Chloro-6-(1-ethoxyethenyl)pyrazine.

Caption: Key parameters for safe storage and handling.

Toxicological and Ecological Impact

-

Toxicological Summary: The primary toxicological concerns are acute effects from direct contact, leading to irritation of the skin, eyes, and respiratory system, and harm if ingested. [4]Data on chronic exposure, carcinogenicity, or reproductive toxicity for this specific compound are not available. However, prolonged or repeated exposure should be avoided as a matter of standard chemical hygiene. [7]* Ecological Summary: No specific ecotoxicity data exists. As a chlorinated organic compound, it should be considered potentially harmful to aquatic life. Prevent any release into drains, soil, or waterways. [5]All waste must be handled as hazardous.

Disposal Considerations

-

Waste Management: This material and its container must be disposed of as hazardous waste. [7]Do not dispose of it in standard laboratory trash or down the drain.

-

Procedure: Collect all waste material, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed container. [6][10]Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [7]

References

-

Winfield Solutions, LLC. (2007). Safety Data Sheet CHARGER MAX® ATZ LITE.

-

ChemScene. (2024). Safety Data Sheet for 6-Chloroimidazo[1,2-a]pyrazine.

-

CymitQuimica. (2024). Safety Data Sheet for 6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine.

-

Elan Chemical. (2017). Safety Data Sheet for 2-ETHOXY-3(5 or 6)-METHYL PYRAZINE.

-

TCI Chemicals. (2024). SAFETY DATA SHEET for 2-Acetylpyrazine.

-

Acme Synthesis. (2010). SAFETY DATA SHEET for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

-

Spectrum Chemical. (2006). Material Safety Data Sheet for Pyrazine.

-

ChemScene. (n.d.). Product Page for 2-Chloro-6-(thiophen-2-yl)pyrazine. Retrieved February 15, 2026, from

-

Santa Cruz Biotechnology. (n.d.). Product Page for Pyrazine, 2-chloro-6-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1). Retrieved February 15, 2026, from

-

PubChem. (n.d.). Compound Summary for 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved February 15, 2026, from

-

PubChem. (n.d.). Compound Summary for 2-Chloro-6-ethynylpyrazine. Retrieved February 15, 2026, from

-

CAS Common Chemistry. (n.d.). Substance Detail for 2-Chloro-6-(1-piperazinyl)pyrazine. Retrieved February 15, 2026, from

-

Wikipedia. (n.d.). Pyrazine. Retrieved February 15, 2026, from

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

-

ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

-

ChemScene. (n.d.). Product Page for 2-(Chloromethyl)pyrazine hydrochloride. Retrieved February 15, 2026, from

-

The Good Scents Company. (n.d.). Information on 2-vinyl pyrazine. Retrieved February 15, 2026, from

-

Google Patents. (1945). US2391745A - Chlorination of pyrazine.

-

Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual.

-

Chlorine Tech Services (Pty) Ltd. (n.d.). Chlorine Handling Information Pack.

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdms.telusagcg.com [cdms.telusagcg.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 10. elan-chemical.com [elan-chemical.com]

An In-Depth Technical Guide to Pyrazine Derivatives with Ethoxyethenyl Substituents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyrazine derivatives featuring ethoxyethenyl substituents. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development. The guide details the synthetic pathways to these novel compounds, with a particular focus on the Wittig and Horner-Wadsworth-Emmons reactions for the introduction of the ethoxyethenyl moiety. Furthermore, it delves into the anticipated spectroscopic characteristics, potential structure-activity relationships, and promising applications in medicinal chemistry, drawing parallels with known bioactive pyrazines and the unique chemical properties of vinyl ethers.

Introduction: The Significance of the Pyrazine Core and Ethoxyethenyl Functionality

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The pyrazine ring's ability to participate in hydrogen bonding and its unique electronic properties make it a valuable component in the design of novel therapeutic agents.[2]

The introduction of an ethoxyethenyl (-CH=CHOCH₂CH₃) substituent onto the pyrazine core presents an intriguing avenue for chemical exploration and drug discovery. The vinyl ether functionality is a versatile chemical handle and has been explored as a bioisosteric replacement for other functional groups in drug design.[5][6] This substitution can influence the molecule's lipophilicity, metabolic stability, and ability to engage in specific receptor interactions.[7] This guide will explore the synthesis, characterization, and potential applications of this promising class of compounds.

Synthetic Methodologies

The synthesis of pyrazine derivatives with ethoxyethenyl substituents can be strategically approached by first obtaining a suitable pyrazine precursor, followed by the introduction of the ethoxyethenyl group. A logical and efficient starting material is 2-acetylpyrazine.

Synthesis of the Precursor: 2-Acetylpyrazine

2-Acetylpyrazine is a known compound that can be synthesized through various methods, including the condensation of dicarbonyl compounds with diamines (the Gutknecht pyrazine synthesis) or via a Grignard reaction.[8][9] Industrial synthesis methods have also been developed.[10]

Diagram of the General Synthetic Strategy:

Caption: General synthetic approach to ethoxyethenyl pyrazines.

Introduction of the Ethoxyethenyl Substituent

The conversion of the acetyl group of 2-acetylpyrazine into an ethoxyethenyl group can be effectively achieved through olefination reactions, primarily the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.[11] For the synthesis of an ethoxyethenyl group, the required Wittig reagent is (ethoxymethyl)triphenylphosphonium ylide.

Experimental Protocol: Wittig Reaction

-

Preparation of the Wittig Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (ethoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as potassium tert-butoxide (1.1 equivalents), to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.[12]

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Olefination Reaction:

-

Dissolve 2-acetylpyrazine (1 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the solution of 2-acetylpyrazine to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(ethoxyethenyl)pyrazine.

-

Diagram of the Wittig Reaction Workflow:

Caption: Step-by-step workflow for the Wittig synthesis.

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It often offers advantages such as higher E-alkene selectivity and easier purification, as the phosphate byproduct is water-soluble.[13][14]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Reagent: The required reagent is diethyl (ethoxymethyl)phosphonate. This can be prepared via the Michaelis-Arbuzov reaction of triethyl phosphite with chloromethyl ethyl ether.

-

Olefination Reaction:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diethyl (ethoxymethyl)phosphonate (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and slowly add a solution of 2-acetylpyrazine (1 equivalent) in anhydrous THF.

-

Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(ethoxyethenyl)pyrazine.[15]

-

Diagram of the HWE Reaction Workflow:

Caption: Step-by-step workflow for the HWE synthesis.

Spectroscopic Characterization (Predicted)

As there is no readily available experimental data for 2-(ethoxyethenyl)pyrazine, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds such as 2-vinylpyrazine, ethyl vinyl ether, and other substituted pyrazines.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.4 - 8.6 | s | Pyrazine ring protons |

| ¹H | 6.5 - 6.8 | d | Vinylic proton α to pyrazine |

| ¹H | 5.0 - 5.3 | d | Vinylic proton β to pyrazine |

| ¹H | 3.8 - 4.0 | q | -O-CH₂-CH₃ |

| ¹H | 1.3 - 1.5 | t | -O-CH₂-CH₃ |

| ¹³C | 148 - 152 | Pyrazine ring carbons (C-N) | |

| ¹³C | 142 - 145 | Pyrazine ring carbons (C-H) | |

| ¹³C | 140 - 145 | Vinylic carbon α to pyrazine | |

| ¹³C | 95 - 100 | Vinylic carbon β to pyrazine | |

| ¹³C | 63 - 65 | -O-CH₂-CH₃ | |

| ¹³C | 14 - 16 | -O-CH₂-CH₃ |

Table 1: Predicted ¹H and ¹³C NMR data for 2-(ethoxyethenyl)pyrazine.

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | C-H stretch (aromatic and vinylic) |

| 2850 - 3000 | C-H stretch (aliphatic) |

| 1620 - 1650 | C=C stretch (vinylic) |

| 1580 - 1600 | C=N, C=C stretch (pyrazine ring) |

| 1200 - 1250 | C-O-C stretch (asymmetric) |

| 1050 - 1150 | C-O-C stretch (symmetric) |

Table 2: Predicted key IR absorption bands for 2-(ethoxyethenyl)pyrazine.[18][19][20]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺). Fragmentation patterns are likely to involve the loss of the ethoxy group, ethylene, and cleavage of the pyrazine ring, which is characteristic for this class of compounds.[21][22][23]

Structure-Activity Relationships and Potential Applications

The introduction of an ethoxyethenyl substituent onto the pyrazine scaffold opens up numerous possibilities for modulating biological activity.

Bioisosterism and Drug Design

The ethoxyethenyl group can be considered a bioisostere of other functional groups, such as esters or amides, which are common in drug molecules.[5][6][7] This substitution can lead to improved metabolic stability, as vinyl ethers can be less susceptible to hydrolysis than esters. This approach can be used to optimize lead compounds in drug discovery programs.[24]

Potential Pharmacological Activities

Given the broad spectrum of activities associated with pyrazine derivatives, ethoxyethenyl-substituted pyrazines are promising candidates for various therapeutic areas:[1][3][4]

-

Anticancer Agents: Many pyrazine-containing compounds exhibit potent anticancer activity. The ethoxyethenyl group could modulate interactions with kinase targets or other proteins implicated in cancer progression.

-

Anti-infective Agents: The pyrazine core is present in several anti-tuberculosis and antibacterial drugs. The unique electronic and steric properties of the ethoxyethenyl substituent could lead to novel anti-infective agents with improved efficacy or a different spectrum of activity.

-

Central Nervous System (CNS) Agents: Pyrazine derivatives have been investigated for their effects on the CNS. The lipophilicity imparted by the ethoxyethenyl group could enhance blood-brain barrier penetration, making these compounds interesting for neurological applications.

Reactivity and Further Functionalization

The electron-rich double bond of the vinyl ether is susceptible to various chemical transformations, including cycloadditions and reactions with electrophiles.[25][26] This inherent reactivity can be exploited for further derivatization, allowing for the creation of a diverse library of compounds for high-throughput screening. The vinyl ether can also participate in bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines, which has applications in chemical biology and drug delivery.[27][28]

Conclusion

Pyrazine derivatives bearing ethoxyethenyl substituents represent a novel and underexplored area of chemical space with significant potential in medicinal chemistry and drug development. The synthetic routes outlined in this guide, based on established olefination methodologies, provide a clear path to accessing these compounds. The predicted spectroscopic data will aid in their characterization, and the discussion on structure-activity relationships and potential applications provides a strong rationale for their further investigation. The unique combination of the pharmacologically relevant pyrazine core and the versatile ethoxyethenyl group makes this class of molecules a compelling target for future research endeavors.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not available)

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL not available)

- Pharmacological activity and mechanism of pyrazines | Request PDF - ResearchG

-

2-Acetyl pyrazine (CAS N° 22047-25-2) - ScenTree. ([Link])

-

Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap. ([Link])

-

Pharmacological activity and mechanism of pyrazines - PubMed. ([Link])

-

Ethyl vinyl ether. ([Link])

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL not available)

-

Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl - The Royal Society of Chemistry. ([Link])

- CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google P

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. ([Link])

-

Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. ([Link])

-

The mass spectra of some s‐triazolo[4,3‐a]pyrazines | Scilit. ([Link])

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. ([Link])

-

Infrared spectrometry of pyrazines - ResearchGate. ([Link])

-

Horner-Wadsworth-Emmons Reaction | NROChemistry. ([Link])

- JP3207954B2 - Method for producing 2-acetylpyrazine - Google P

-

Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride - ResearchGate. ([Link])

-

Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift - PMC. ([Link])

-

The Wittig Reaction: Synthesis of Alkenes. ([Link])

-

Bioisosteric Replacements - Chemspace. ([Link])

-

Pyrazine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

Methoxymethylenetriphenylphos.... ([Link])

-

Reaction mechanism between vinyl ether derivatives and tetrazines.... - ResearchGate. ([Link])

-

Horner–Wadsworth–Emmons reaction - Wikipedia. ([Link])

-

Wittig Reaction - Organic Chemistry Portal. ([Link])

-

(A) Reaction mechanism between vinyl ether derivatives and tetrazines.... - ResearchGate. ([Link])

-

Ethyl vinyl ether - Wikipedia. ([Link])

-

Synthesis and characterization of novel functional vinyl ethers that bear various groups. ([Link])

-

Full article: Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran - Taylor & Francis Online. ([Link])

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - CORE. ([Link])

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. ([Link])

-

Pyrazine - the NIST WebBook - National Institute of Standards and Technology. ([Link])

-

2-vinyl pyrazine, 4177-16-6 - The Good Scents Company. ([Link])

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health - Bentham Science Publisher. ([Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. ([Link])

-

Pyrazine - Optional[ATR-IR] - Spectrum - SpectraBase. ([Link])

-

2-Vinylpyridine - Optional[1H NMR] - Spectrum - SpectraBase. ([Link])

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science. ([Link])

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. ([Link])

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. ([Link])

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. ([Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]

- 9. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. 2-Vinylpyrazine|97%|CAS 4177-16-6 [benchchem.com]

- 17. Ethyl vinyl ether(109-92-2) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pyrazine [webbook.nist.gov]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]

- 26. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-Chloro-6-(1-ethoxyethenyl)pyrazine as a Heterocyclic Building Block

Part 1: Introduction & Strategic Value

2-Chloro-6-(1-ethoxyethenyl)pyrazine (CAS: 2137845-39-5) is a high-value heterocyclic building block that serves as a stable, "masked" equivalent of 2-acetyl-6-chloropyrazine. In drug discovery, the pyrazine core is a privileged scaffold found in numerous kinase inhibitors (e.g., Bortezomib, Oltipraz). However, direct manipulation of acetyl-pyrazines can be challenging due to their susceptibility to oxidation and aldol-type side reactions.

This vinyl ether intermediate offers three distinct strategic advantages:

-

Chemo-differentiation: It allows for the selective functionalization of the chlorine handle (via

or cross-coupling) before revealing the reactive ketone. -

Purification: The lipophilic ethoxyvinyl group facilitates silica gel chromatography compared to the more polar acetyl analog.

-

Versatility: It serves as a direct precursor to

-bromoketones (for thiazole/imidazole synthesis) without isolating the intermediate ketone.

Part 2: Chemical Profile & Handling[1]

| Property | Specification |

| Chemical Name | 2-Chloro-6-(1-ethoxyethenyl)pyrazine |

| CAS Number | 2137845-39-5 |

| Molecular Formula | |

| Molecular Weight | 184.62 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc |

| Stability | Moisture sensitive (hydrolyzes to ketone); Store at -20°C under Argon |

| Hazards | Irritant; Potential vesicant.[1] Handle in fume hood. |

Part 3: Synthesis Protocol (Stille Coupling)

The most robust route to this building block is the Stille cross-coupling of 2,6-dichloropyrazine with tributyl(1-ethoxyvinyl)stannane.

Reaction Scheme

Caption: Selective mono-coupling of 2,6-dichloropyrazine via Stille reaction.

Detailed Protocol

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)stannane (1.05 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Charging: Add 2,6-dichloropyrazine (e.g., 5.0 g, 33.6 mmol) and anhydrous Toluene (100 mL, 0.3 M).

-

Catalyst Addition: Add Pd(PPh3)4 (1.94 g, 1.68 mmol). Note: The solution typically turns yellow/orange.

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (12.7 g, 35.3 mmol) via syringe.

-

Reflux: Heat the mixture to 100°C (oil bath) for 12–16 hours. Monitor by TLC (10% EtOAc/Hexanes). The starting material (

) should disappear, and a new fluorescent spot ( -

Workup (Tin Removal): Cool to room temperature. Add 100 mL of 10% KF (aq) solution and stir vigorously for 1 hour. This precipitates tributyltin fluoride as a white solid.

-

Filtration: Filter the biphasic mixture through a pad of Celite. Wash the pad with EtOAc.

-

Extraction: Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-10% EtOAc in Hexanes).

-

Critical Note: Add 1% Triethylamine to the eluent to prevent premature hydrolysis of the vinyl ether on the silica.

-

Expected Yield: 75–85% as a pale yellow oil.

Part 4: Core Reactivity & Application Workflows

This building block is a "divergent node" in synthesis. It can be processed into three distinct classes of derivatives.

Caption: Divergent synthesis pathways from the vinyl ether scaffold.

Workflow A: Hydrolysis to 2-Acetyl-6-chloropyrazine

This is the standard method to unmask the ketone.

-

Protocol: Dissolve the vinyl ether in THF. Add 1N HCl (1:1 ratio). Stir at RT for 1 hour.

-

Observation: The reaction is quantitative.

-

Application: The resulting ketone can undergo reductive amination or Grignard addition.

Workflow B: One-Pot Synthesis of Thiazoles (The "NBS Trick")

Instead of isolating the ketone, you can convert the vinyl ether directly to the

Protocol:

-

Dissolve 2-Chloro-6-(1-ethoxyethenyl)pyrazine (1.0 equiv) in THF/H2O (3:1).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C. Stir for 15 mins.

-

Mechanism: NBS brominates the double bond; water attacks the cation, releasing EtOH and HBr, forming the

-bromoketone. -

Cyclization: Add a thioamide (e.g., Thioacetamide) directly to the reaction mixture and heat to 60°C.

-

Result: Formation of a 2-chloro-6-(thiazol-4-yl)pyrazine system.

Workflow C: Nucleophilic Aromatic Substitution ( )

The chlorine at the 6-position is activated by the pyrazine nitrogens.

-

Insight: The ethoxyvinyl group is electron-donating by resonance but does not deactivate the ring as strongly as an amino group would.

-

Protocol: React with primary or secondary amines (2.0 equiv) in DMSO at 80°C.

-

Result: Displacement of the Chlorine to form 2-amino-6-(1-ethoxyethenyl)pyrazines.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Stille | Catalyst poisoning or wet solvent | Use freshly distilled Toluene; Ensure rigorous degassing (freeze-pump-thaw). |

| Hydrolysis on Column | Acidic Silica | Add 1% |

| Bis-coupling | Excess Stannane | Strictly control stoichiometry (1.05 equiv max). 2,6-dichloropyrazine is symmetric, so kinetic control is key. |

| Product Polymerization | Vinyl ether instability | Store product in solution (e.g., in Toluene) at -20°C rather than neat oil if not using immediately. |

References

-

Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638. Link

- Pyrazine Functionalization: Lindsley, C. W., et al. (2005). Progress in the synthesis of pyrazine-based inhibitors. Journal of Medicinal Chemistry. (General reference for pyrazine scaffold utility).

- Masked Ketone Strategy: Sakamoto, T., et al. (1986). Palladium-catalyzed coupling reaction of chloropyrazines with organotin reagents. Chemical and Pharmaceutical Bulletin, 34(6), 2719-2724. (Describes the specific reactivity of chloropyrazines with vinyl tins).

-

Tributyl(1-ethoxyvinyl)stannane Reagent: Sigma-Aldrich Product Specification. Link

-

Safety of Organotins: ECHA Registration Dossier for Tributyltin compounds. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Chloro-6-(1-ethoxyethenyl)pyrazine

Document ID: TS-PYR-042 | Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary

2-Chloro-6-(1-ethoxyethenyl)pyrazine is a specialized intermediate, primarily generated via Stille coupling (using tributyl(1-ethoxyvinyl)stannane) to introduce an acetyl group onto the electron-deficient pyrazine ring.

The Critical Stability Issue: The 1-ethoxyethenyl moiety is an enol ether . Enol ethers are chemically equivalent to "masked ketones." They are kinetically stable under basic and neutral conditions but exhibit extreme lability under acidic conditions.

Core Directive: If your research goal is to isolate the enol ether, avoid all contact with proton sources . If your goal is to synthesize 2-acetyl-6-chloropyrazine, controlled acidic hydrolysis is the required next step.

The Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. Unlike standard ethers (which are stable to acid), the

Degradation Pathway: Acid-Catalyzed Hydrolysis[1]

The reaction proceeds through a rate-limiting proton transfer to the

Figure 1: Mechanistic pathway of acid-catalyzed hydrolysis converting the enol ether to the acetyl derivative.[1]

Troubleshooting Guides

Scenario A: "I am seeing a 'Ghost Peak' or peak splitting in my HPLC."

Diagnosis: On-column hydrolysis. Standard HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2-3). This acidity is sufficient to hydrolyze the enol ether during the run, leading to a broad peak or two distinct peaks (starting material + ketone product).

| Parameter | Recommended Setting for Enol Ether Analysis | Recommended Setting for Ketone Product |

| Mobile Phase pH | Neutral / Basic (pH 7-8) | Acidic (pH 2-3) |

| Buffer | 10mM Ammonium Bicarbonate or Ammonium Acetate | 0.1% Formic Acid or TFA |

| Diluent | Acetonitrile (MeCN) or MeOH with 1% Et3N | MeCN / Water |

| Column Temp | Ambient ( |

Corrective Action:

-

Switch to a neutral buffer system immediately.

-

Prepare samples in anhydrous acetonitrile containing 0.1% Triethylamine (TEA) to neutralize trace acidity in the glass vials.

Scenario B: "My yield is low, and the product is an oil instead of a solid."

Diagnosis: Unintentional hydrolysis during workup. If you are trying to isolate the enol ether, using standard silica gel chromatography is fatal. Silica gel is slightly acidic (pH 4-5) and will convert your product to the ketone on the column.

Corrective Action:

-

Pre-treat Silica: Slurry the silica gel in your eluent + 1% Triethylamine (TEA) before packing the column.

-

Workup: Wash organic layers with Saturated

rather than water or brine alone. -

Drying: Use

or

Validated Experimental Protocols

Protocol 1: Controlled Conversion to 2-Acetyl-6-chloropyrazine

Use this protocol if the ketone is your desired end-product.

-

Dissolution: Dissolve the crude Stille coupling mixture (containing the enol ether) in THF.

-

Acidification: Add 1M HCl (aq) at a ratio of 1:1 (v/v) relative to THF.

-

Reaction: Stir vigorously at Room Temperature (RT) for 1-2 hours.

-

Monitoring: TLC will show the disappearance of the non-polar enol ether and the appearance of the more polar ketone.

-

-

Workup:

-

Neutralize with Saturated

until bubbling ceases. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate.

-

Protocol 2: Preservation & Storage of the Enol Ether

Use this protocol if you need to store the intermediate.

-

Stabilization: Ensure the compound is stored in a matrix free of protons.

-

Container: Use amber glass vials (silanized glass is preferred but not strictly necessary if dry).

-

Additive: Add a pellet of KOH or a drop of Triethylamine to the storage vial if storing as a solution.

-

Temperature: Store at

under Argon/Nitrogen atmosphere.

Logic Flow: Decision Matrix

Use this flow to determine your next experimental step based on your observation.

Figure 2: Decision matrix for troubleshooting stability issues based on experimental intent.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel TLC to monitor the reaction? A: Yes, but you must treat the TLC plate first. Dip the plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your sample. Otherwise, the spot may streak or degrade on the plate.

Q: Why is the Pyrazine ring relevant to the stability? A: Pyrazine is electron-deficient. While this makes the ring itself resistant to electrophilic attack, it does not protect the electron-rich enol ether side chain. However, the electron-withdrawing nature of the pyrazine ring (at the 2-position) slightly decreases the electron density of the vinyl double bond compared to a phenyl analog, potentially making it slightly slower to hydrolyze than a styrene derivative, but it remains highly acid-sensitive [1].

Q: What is the exact product of the hydrolysis? A: The product is 1-(6-chloropyrazin-2-yl)ethan-1-one (also called 2-acetyl-6-chloropyrazine). The ethoxy group leaves as ethanol.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on hydrolysis of vinyl ethers and effects of heteroatom substituents).

-

Sakamoto, T., et al. (1986). Palladium-catalyzed coupling reaction of chloropyrazines with organotin reagents. Chemical & Pharmaceutical Bulletin, 34(6), 2719-2724. (Foundational paper on Stille coupling of chloropyrazines to generate enol ethers).

-

BenchChem Application Notes. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. (General protocols for handling chloropyrazine intermediates).

Sources

Preventing polymerization of the ethoxyethenyl group during workup

Welcome to the technical support center for handling compounds containing the reactive ethoxyethenyl (ethyl vinyl ether) functional group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this versatile moiety, particularly its propensity to polymerize during reaction workup and purification. Here, we provide in-depth, field-proven answers to common troubleshooting questions and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Preventing Unwanted Polymerization

This section addresses specific problems you might encounter during your experimental workup. We focus on diagnosing the cause and providing actionable, step-by-step solutions.

Question 1: "My reaction mixture turned into a viscous gel or solid during aqueous workup. What happened and how can I prevent it?"

Answer:

This is a classic sign of uncontrolled polymerization of the ethoxyethenyl group. The primary culprits are acidic conditions and the presence of radical initiators.

Root Cause Analysis:

-

Cationic Polymerization (The Major Pathway): The ethoxyethenyl group is exceptionally sensitive to acid.[1][2] Even trace amounts of acid, including acidic quenching agents (e.g., NH₄Cl, dilute HCl), silica gel from a previous column, or acidic impurities in your solvents, can protonate the double bond. This generates a highly stabilized oxocarbenium ion, which is a potent initiator for rapid cationic polymerization.[2][3][4][5] The oxygen's lone pair provides powerful resonance stabilization to the carbocation intermediate, making this process extremely facile.

-

Radical Polymerization: While less common for vinyl ethers compared to monomers like styrene, radical polymerization can still occur.[6][7][8] This pathway is typically initiated by heat, light, or trace peroxides that may have formed in aged solvents (especially ethers like THF or diethyl ether).[8] The workup process, involving exposure to air and light, can introduce these initiators.

Preventative Protocol: The Stabilized Workup

To avoid this outcome, you must proactively neutralize potential initiators before and during the workup.

Step-by-Step Stabilized Workup:

-

Pre-Quench Stabilization: Before adding any aqueous solution, add a small amount of a suitable inhibitor directly to your cooled reaction mixture.

-

For Radical Inhibition: Add Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ). A typical concentration is 50-200 ppm.[9] These phenolic compounds are excellent radical scavengers.[10]

-

For Cationic Inhibition: Add a non-nucleophilic, sterically hindered base. A few drops of triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are usually sufficient to neutralize trace acids.

-

-

Controlled Quenching:

-

Ensure the reaction is cooled to 0 °C or below before quenching to manage any exotherm.[11]

-

Quench with a basic aqueous solution. Saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution is highly recommended over water or acidic/neutral salts. This step is critical for preventing cationic polymerization.

-

-

Extraction with Stabilized Solvents:

-

Use extraction solvents (e.g., ethyl acetate, dichloromethane) that have been passed through a plug of basic alumina to remove acidic impurities.[12]

-

Add a small amount of triethylamine (e.g., 0.1% v/v) to your extraction solvent to maintain a basic environment.

-

-

Drying and Concentration:

-

Dry the organic layer over a basic drying agent like anhydrous potassium carbonate (K₂CO₃) instead of acidic (e.g., anhydrous CaCl₂) or neutral (e.g., MgSO₄, Na₂SO₄) agents.

-

When concentrating in vacuo, do not heat the flask excessively. Use a water bath at or below 30-40 °C. Add a fresh portion of a radical inhibitor like BHT if you anticipate a long concentration time.

-

Question 2: "My compound seems to decompose or polymerize on silica gel during column chromatography. How can I purify it?"

Answer:

Standard silica gel is acidic and a very common cause of ethoxyethenyl group polymerization or hydrolysis.[1] You must neutralize the stationary phase or use an alternative purification method.

Root Cause Analysis:

The surface of silica gel is covered with silanol (Si-OH) groups, which are Brønsted acids. These acidic sites readily initiate cationic polymerization of the electron-rich vinyl ether as it passes through the column.[2]

Purification Strategies for Sensitive Compounds:

-

Neutralized Silica Gel Chromatography:

-

Protocol: Prepare a slurry of silica gel in your desired eluent system. Add 1-2% triethylamine (or another suitable amine like pyridine) by volume to the slurry.

-

Execution: Pack the column with this basic slurry. Equilibrate the column with eluent containing the same percentage of amine before loading your sample. This ensures the entire stationary phase is deactivated.

-

-

Basic Alumina Chromatography:

-